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This document provides an in-depth technical overview of branebrutinib (BMS-986195), a
highly potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK). Branebrutinib's
mechanism of action, pharmacological profile, and the experimental methodologies used for its
characterization are detailed herein, offering a comprehensive resource for professionals in the
field of drug discovery and development.

Introduction to Branebrutinib and BTK

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family of
kinases.[1][2] It is a crucial signaling molecule in the B-cell receptor (BCR) pathway, essential
for B-cell development, differentiation, activation, and survival.[1][2][3][4] BTK is also involved
in signaling pathways of other immune cells, including Fc receptors in myeloid cells like
monocytes, and Fce receptors in granulocytes.[1][5] Its central role in these pathways makes it
a compelling therapeutic target for B-cell malignancies and autoimmune diseases such as
rheumatoid arthritis and lupus.[1][5]

Branebrutinib is an orally administered small molecule that functions as a covalent, irreversible
inhibitor of BTK.[6][7][8] It achieves this by forming a covalent bond with a specific cysteine
residue (Cys481) located in the active site of the BTK enzyme, leading to its rapid and
sustained inactivation.[6][7][9][10] This targeted covalent inhibition strategy was designed to
achieve high potency and selectivity, with the goal of providing robust in vivo efficacy at low
doses.[5]
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Mechanism of Covalent Inhibition

Branebrutinib's mechanism of action is centered on its ability to form a permanent covalent
bond with its target, BTK. This irreversible binding distinguishes it from traditional, non-covalent
inhibitors.

The key steps in the covalent inhibition of BTK by branebrutinib are:

¢ Non-covalent Binding: Branebrutinib initially binds to the ATP-binding pocket of BTK in a
reversible manner. This initial binding is guided by non-covalent interactions, such as
hydrogen bonds, with residues in the kinase's active site.[5]

o Covalent Bond Formation: Once positioned correctly within the active site, a reactive group
on the branebrutinib molecule, a but-2-ynamide acceptor, undergoes a Michael addition
reaction with the thiol group of the Cys481 residue.[3][5] This forms a stable, irreversible
covalent bond.

o BTK Inactivation: The formation of this covalent bond permanently blocks the active site of
BTK, preventing it from binding to ATP and carrying out its phosphorylation function. This
leads to the abrogation of downstream signaling cascades.

The covalent nature of this interaction results in a prolonged pharmacodynamic effect that
outlasts the presence of the drug in plasma.[6][8] Even after branebrutinib is cleared from
circulation, BTK remains inhibited until new protein is synthesized.
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Caption: Covalent inhibition mechanism of BTK by branebrutinib.

Quantitative Pharmacological Profile

Branebrutinib has been extensively characterized through a variety of in vitro and in vivo
studies, demonstrating its high potency, selectivity, and favorable pharmacokinetic properties.

In Vitro Potency and Selectivity

The following tables summarize the in vitro inhibitory activity of branebrutinib against BTK and
other kinases, as well as its effects in cellular assays.
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Target IC50 (nM) Assay Type Reference
BTK 0.1 Cell-free assay [7l11][12][13]
TEC 0.9 Cell-free assay [11]

BMX 15 Cell-free assay [11]

TXK 5 Cell-free assay [11]

Table 1: In Vitro Inhibitory Potency of Branebrutinib against Tec Family Kinases.

Assay Description IC50 (nM) Cell Type Reference
BCR-stimulated CD69

) 11 Human whole blood [11]
expression on B cells
B cell calcium flux 7 B cells [5]
Antigen-dependent IL-
6 production, CD86

i <1 B cells [71[12]
expression, and
proliferation
FcyR-dependent TNF-

<1 Human cells [7]

o production

Table 2: Cellular Activity of Branebrutinib.

Branebrutinib exhibits high selectivity for BTK. It is over 5,000-fold more selective for BTK than
for a panel of 240 other kinases, with only four related Tec family kinases showing less than
5,000-fold selectivity.[6][11] This high degree of selectivity is crucial for minimizing off-target
effects and enhancing the drug's safety profile. For instance, unlike some other BTK inhibitors,
branebrutinib lacks activity against epidermal growth factor receptor (EGFR) kinases.[6]

Pharmacokinetics

Pharmacokinetic studies in both preclinical species and humans have shown that branebrutinib
is rapidly absorbed and has a short plasma half-life.
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Parameter Value Species Reference
Time to Cmax (Tmax) 0.58 - 1.0 hours Various [11]
<1 hour Human [6][8]

Plasma Half-life (t1/2) 0.46 - 4.3 hours (1V) Various [11]
1.2 - 1.7 hours Human [6]1[8]

Absolute Oral

Bioavailability 100% Mouse ]
74% Rat [11]

46% Cynomolgus Monkey [11]

81% Dog [11]

Brain Penetration <5% of plasma Mouse, Rat, Dog [11]

concentration

Table 3: Summary of Pharmacokinetic Parameters for Branebrutinib.

Pharmacodynamics

Despite its short plasma half-life, branebrutinib demonstrates a durable pharmacodynamic
effect due to its covalent mechanism of action. BTK occupancy, a measure of the proportion of
BTK enzyme that is covalently bound by the drug, is rapid and sustained.

Dose (Human) BTK Occupancy Time to Occupancy Reference
10 mg (single dose) 100% Rapid [6][8]
= 3 mg (once daily) >99% Not specified [5]

Table 4: In Vivo BTK Occupancy in Humans.

The mean half-life of BTK occupancy in a multiple ascending dose study was 115-154 hours,
indicating that the pharmacodynamic effects are maintained long after the drug is cleared from
the plasma.[6][8] This allows for once-daily dosing.
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Key Signaling Pathways Modulated by
Branebrutinib

Branebrutinib exerts its therapeutic effects by inhibiting BTK-dependent signaling pathways in

various immune cells.

B-Cell Receptor (BCR) Signaling

The BCR signaling cascade is fundamental for B-cell function. Upon antigen binding to the
BCR, a series of phosphorylation events are initiated, leading to the activation of BTK.[2][3]
Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCy2), which in
turn generates the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).
[14][15] These molecules trigger downstream signaling pathways, including the activation of
NF-kB and MAPK, which are crucial for B-cell proliferation, differentiation, and survival.[15]
Branebrutinib's inhibition of BTK effectively blocks this entire cascade.
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Caption: Simplified BTK-dependent B-Cell Receptor (BCR) signaling pathway.
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Fc Receptor (FcR) Signaling

BTK is also a critical component of Fc receptor signaling in myeloid cells.[5][7] For instance, in
monocytes, BTK is involved in the signaling of low-affinity activating-Fcy receptors (e.g.,
FcyRlla and FcyRllla) for immunoglobulin G (IgG) containing immune complexes.[5] In mast
cells and basophils, BTK is involved in Fce receptor signaling.[5] Inhibition of BTK by
branebrutinib can therefore modulate the inflammatory responses of these cells, which is
relevant for the treatment of autoimmune diseases.

Experimental Protocols

The characterization of branebrutinib involved a range of specialized experimental protocols.
Below are detailed methodologies for key experiments.

BTK Enzymatic Assay (Cell-free)

e Objective: To determine the half-maximal inhibitory concentration (IC50) of branebrutinib
against purified BTK enzyme.

e Principle: A biochemical assay that measures the phosphorylation of a substrate by the BTK
enzyme in the presence of varying concentrations of the inhibitor.

o Methodology:

o Recombinant human BTK enzyme is incubated with a specific peptide substrate and ATP
in an appropriate buffer system.

o Branebrutinib is added to the reaction mixture at a range of concentrations.
o The reaction is allowed to proceed for a defined period at a controlled temperature.

o The extent of substrate phosphorylation is quantified. This can be done using various
detection methods, such as radioisotope incorporation (32P-ATP), fluorescence
polarization, or luminescence-based assays that measure the amount of ADP produced.

o The IC50 value is calculated by plotting the percentage of enzyme inhibition against the
logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response
curve.
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Cellular Assays for Functional Inhibition

» Objective: To assess the ability of branebrutinib to inhibit BTK-mediated signaling in a cellular
context.

o Example (BCR-stimulated CD69 expression):

[e]

Human whole blood or isolated peripheral blood mononuclear cells (PBMCs) are used.
o Cells are pre-incubated with various concentrations of branebrutinib or a vehicle control.
o B-cell activation is stimulated by adding an anti-IgM antibody, which cross-links the BCR.

o The cells are incubated for a sufficient time to allow for the upregulation of activation
markers, such as CD69.

o The expression of CD69 on the surface of B-cells (identified by a B-cell specific marker
like CD19 or CD20) is measured by flow cytometry.

o The IC50 value is determined by plotting the inhibition of CD69 expression against the
branebrutinib concentration.

BTK Occupancy Assay

» Objective: To quantify the percentage of BTK that is covalently bound by branebrutinib in
Vivo.

o Principle: A mass spectrometry-based method is used to differentiate between drug-occupied
and free BTK in peripheral blood cells.[8][16]

o Methodology:

o Blood samples are collected from subjects at various time points after administration of
branebrutinib.

o PBMCs are isolated from the blood samples.

o Cell lysates are prepared to release the intracellular proteins, including BTK.
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o The BTK protein is captured from the lysate, often using an antibody specific to BTK.
o The captured BTK is then digested into smaller peptides using a protease like trypsin.

o The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry
(LC-MS/MS).

o The mass spectrometer can distinguish between the peptide containing the Cys481
residue that is unbound and the same peptide that is covalently modified by branebrutinib
(which will have a higher mass).

o The relative abundance of the bound and unbound peptides is used to calculate the
percentage of BTK occupancy.
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Caption: Experimental workflow for determining BTK occupancy.

Conclusion
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Branebrutinib is a potent and highly selective covalent inhibitor of BTK that has demonstrated
robust preclinical and clinical activity. Its mechanism of action, which involves the formation of
an irreversible covalent bond with Cys481 in the BTK active site, leads to a prolonged
pharmacodynamic effect that is advantageous for therapeutic applications. The comprehensive
characterization of its pharmacological profile, supported by detailed experimental
methodologies, provides a strong foundation for its continued development in the treatment of
autoimmune diseases and other BTK-dependent conditions. This technical guide serves as a
valuable resource for researchers and drug development professionals seeking a deeper
understanding of branebrutinib and its role in the landscape of BTK inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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